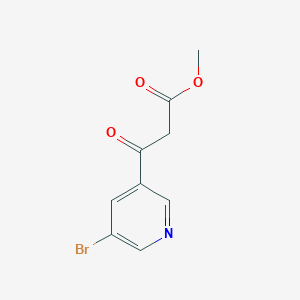

Methyl 5-bromonicotinoylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-14-9(13)3-8(12)6-2-7(10)5-11-4-6/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDRZMXIMURBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371632 | |

| Record name | Methyl 5-bromonicotinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205985-97-3 | |

| Record name | Methyl 5-bromo-β-oxo-3-pyridinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205985-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromonicotinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205985-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to Methyl 5-Bromonicotinoylacetate (CAS 205985-97-3) for Advanced Drug Discovery

Introduction: The Value Proposition of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in drug discovery campaigns. Heterocyclic scaffolds, in particular, form the core of a vast number of approved therapeutics. Among these, pyridine-based intermediates offer a unique combination of structural rigidity, defined vectoral geometry, and opportunities for metabolic modulation. Methyl 5-bromonicotinoylacetate (CAS 205985-97-3), a β-ketoester derivative of nicotinic acid, has emerged as a highly valuable and versatile intermediate. Its utility lies in the strategic placement of three key functional groups: a nucleophilic β-ketoester moiety primed for cyclization and condensation reactions, an electrophilic ester, and a bromine-substituted pyridine ring ready for a wide array of cross-coupling reactions. This guide provides an in-depth examination of its properties, a field-proven synthesis protocol, and its application in the construction of complex, biologically active molecules, designed for the practicing research scientist.

Physicochemical and Structural Properties

The precise arrangement of functional groups in this compound underpins its reactivity and utility. A comprehensive summary of its core properties is essential for its effective application in multi-step syntheses.

| Property | Data | Reference(s) |

| CAS Number | 205985-97-3 | [1] |

| IUPAC Name | methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | [1] |

| Synonyms | This compound | [1] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| Melting Point | 93-94 °C | [1] |

| Appearance | Off-white to white solid | |

| SMILES | COC(=O)CC(=O)C1=CC(=CN=C1)Br | |

| InChIKey | YVDRZMXIMURBFZ-UHFFFAOYSA-N |

Synthesis Protocol: A Validated Approach via Claisen Condensation

The synthesis of this compound is most effectively achieved through a directed Claisen condensation. This reaction joins two ester molecules to form a β-ketoester, a cornerstone transformation in carbon-carbon bond formation. The following protocol is a robust and validated method derived from established patent literature, ensuring reproducibility and high yield.

Causality of Experimental Design

The choice of a strong, non-nucleophilic base is critical. Sodium hydride (NaH) is selected for its ability to irreversibly deprotonate the α-carbon of methyl acetate, forming the required enolate nucleophile. Using an alkoxide base corresponding to the ester (e.g., sodium methoxide) could also be effective, but NaH provides a strong thermodynamic driving force by evolving hydrogen gas, pushing the equilibrium towards the product. The solvent, 1,2-dimethoxyethane (DME), is an excellent choice due to its aprotic nature and good solvating properties for the sodium enolate intermediate. The reaction is initiated at a reduced temperature to control the initial exothermic deprotonation before being warmed to drive the condensation to completion.

Experimental Workflow Diagram

Sources

1H NMR spectrum of Methyl 5-bromonicotinoylacetate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromonicotinoylacetate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a β-keto ester, this compound presents a classic case of keto-enol tautomerism, a phenomenon that profoundly influences its spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment. We will delve into the theoretical prediction of the spectrum for both tautomers, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectral data. The causality behind experimental choices and spectral observations is emphasized throughout, ensuring a deep, practical understanding of the subject matter.

The Analytical Significance of this compound

This compound (CAS No: 205985-97-3) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, combining a substituted pyridine ring with a reactive β-keto ester moiety, makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate structural characterization is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. However, a nuanced understanding of its solution-state behavior is required for correct spectral interpretation.

The Core Principle: Keto-Enol Tautomerism

The defining characteristic of this compound in solution is its existence as an equilibrium mixture of two tautomeric forms: a keto form and an enol form.[2][3] This equilibrium is fundamental to interpreting its ¹H NMR spectrum, as both species will be present and give rise to distinct sets of signals.

The position of this equilibrium is highly dependent on factors such as solvent polarity, temperature, and concentration.[3][4] In non-polar solvents like chloroform, the enol form is often favored due to stabilization by an intramolecular hydrogen bond.[4] In polar, hydrogen-bond-accepting solvents like DMSO, the keto form may be more prevalent.[2]

Caption: Keto-enol equilibrium of this compound.

Predicted ¹H NMR Spectral Data

A priori analysis of the molecular structure allows for the prediction of the ¹H NMR spectrum for each tautomer. The chemical shifts (δ) are influenced by the electronic environment of each proton. The pyridine ring protons are significantly deshielded by the electronegative nitrogen atom and the bromine substituent.

The Keto Tautomer

In the keto form, the side chain consists of a methylene group (α-protons) flanked by two carbonyl groups, and a methyl ester group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| H-2 (Pyridine) | 9.0 - 9.2 | Doublet (d) | 1H | Adjacent to N, deshielded. Coupled to H-4. |

| H-6 (Pyridine) | 8.8 - 9.0 | Doublet (d) | 1H | Adjacent to N, deshielded. Coupled to H-4. |

| H-4 (Pyridine) | 8.3 - 8.5 | Triplet (t) or dd | 1H | Coupled to both H-2 and H-6. |

| -CH₂- (Methylene) | 3.9 - 4.2 | Singlet (s) | 2H | Active methylene protons between two carbonyls.[5] |

| -OCH₃ (Methyl Ester) | 3.7 - 3.9 | Singlet (s) | 3H | Typical range for a methyl ester.[6] |

The Enol Tautomer

The enol form is characterized by a carbon-carbon double bond and a hydroxyl group in the side chain. This creates a vinyl proton and a mobile enolic hydroxyl proton.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| H-2 (Pyridine) | 8.9 - 9.1 | Doublet (d) | 1H | Similar environment to the keto form. |

| H-6 (Pyridine) | 8.7 - 8.9 | Doublet (d) | 1H | Similar environment to the keto form. |

| H-4 (Pyridine) | 8.2 - 8.4 | Triplet (t) or dd | 1H | Similar environment to the keto form. |

| =CH- (Vinyl) | 5.8 - 6.2 | Singlet (s) | 1H | Vinylic proton of the enol.[3] |

| -OCH₃ (Methyl Ester) | 3.6 - 3.8 | Singlet (s) | 3H | Slightly shielded compared to the keto form. |

| -OH (Enolic) | 12.0 - 14.0 | Broad Singlet (br s) | 1H | Highly deshielded due to intramolecular H-bonding. Often very broad and may not integrate perfectly. |

Experimental Protocol for High-Resolution ¹H NMR

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This self-validating system ensures both accuracy and integrity of the results.

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it will influence the keto-enol equilibrium.[2][7]

-

Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference for chemical shift calibration (δ = 0.00 ppm).[7]

-

Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to correct for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (typically 16 or more) should be averaged to ensure a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

-

Apply a baseline correction to ensure accurate integration.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate all signals corresponding to the compound.

-

Interpreting the Experimental Spectrum

The experimental ¹H NMR spectrum will display a superposition of signals from both the keto and enol tautomers. The key to interpretation is identifying the unique signals for each form.

-

Identifying the Keto Form: Look for a sharp singlet in the 3.9-4.2 ppm region. This is the characteristic signal of the active methylene protons (-CH₂-).[5]

-

Identifying the Enol Form: Look for a singlet in the 5.8-6.2 ppm region (the vinyl proton, =CH-) and a very broad signal far downfield, typically between 12-14 ppm (the enolic hydroxyl proton, -OH).[3] The enol's vinyl proton is an unambiguous reporter of its presence.

Calculating the Tautomeric Ratio

The ratio of the two tautomers in the sample can be calculated directly from the integrated areas of their unique signals. The most reliable signals to use are the keto methylene peak and the enol vinyl peak.

The equilibrium constant, K_eq, is given by the ratio of the enol to the keto form.

-

Let I_enol be the integration value of the vinyl proton signal (=CH-).

-

Let I_keto be the integration value of the methylene proton signal (-CH₂-).

Since the methylene signal represents two protons and the vinyl signal represents one, the integration value for the keto form must be normalized.

Percent Enol (%) = [ I_enol / ( I_enol + (I_keto / 2) ) ] x 100

Percent Keto (%) = [ (I_keto / 2) / ( I_enol + (I_keto / 2) ) ] x 100

This calculation provides the precise equilibrium composition under the specific experimental conditions (solvent, temperature, concentration).[3]

Conclusion

The ¹H NMR spectrum of this compound is a powerful illustration of dynamic chemical principles captured by spectroscopic analysis. A successful interpretation hinges on recognizing the presence of both keto and enol tautomers in solution. By identifying the unique proton signals for each form—specifically the keto methylene and the enol vinyl protons—one can unambiguously confirm the structure and quantify the tautomeric equilibrium. The experimental protocol outlined herein provides a robust framework for obtaining high-fidelity data, ensuring that analyses are both accurate and reproducible, a necessity for professionals in research and drug development.

References

-

Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

-

Study.com. (n.d.). Draw a structure for the NMR structure. Identify each peak with the spectra. 11 NMR methyl acetoacetate. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

Nam, W. et al. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]

-

Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

General Experimental Information. Royal Society of Chemistry. Available at: [Link]

-

Supporting Information. Royal Society of Chemistry. Available at: [Link]

- Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society, 1, 1-12.

-

Physics Forums. (2004). How can H-NMR graph peaks be used to determine enol-keto ratio? Available at: [Link]

-

Li, L. et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available at: [Link]

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

-

ResearchGate. (n.d.). ¹H-NMR spectra of methyl acetoacetate (top), cellulose acetoacetate... Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

SpectraBase. (n.d.). Methyl aceto acetate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. PubMed Central. Available at: [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Available at: [Link]

-

J&K Scientific LLC. (n.d.). This compound, 95%. Available at: [Link]

- Al-Warhi, T. I., et al. (2020).

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

13C NMR chemical shifts for Methyl 5-bromonicotinoylacetate

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 5-bromonicotinoylacetate

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound (CAS No: 205985-97-3)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this molecule, with a significant focus on the phenomenon of keto-enol tautomerism inherent to its β-keto ester structure. We present a framework for predicting, acquiring, and interpreting the 13C NMR spectrum, including detailed experimental protocols and strategies for unambiguous signal assignment using one- and two-dimensional NMR techniques. This guide serves as a practical reference for the structural elucidation of this compound and related heterocyclic β-dicarbonyl compounds.

Introduction: The Structural Elucidation Challenge

This compound is a substituted pyridine derivative featuring a β-keto ester functional group[1]. Such compounds are valuable building blocks in medicinal chemistry and materials science. For robust characterization and quality control, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique, providing direct insight into the carbon skeleton of a molecule[2][3].

The primary challenge in the NMR analysis of this compound lies in its existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol isomers. This equilibrium, a hallmark of β-keto esters, is influenced by factors like solvent polarity and temperature, and results in a more complex NMR spectrum than would be expected from a single, static structure[4]. This guide provides the foundational knowledge and practical protocols to navigate this complexity.

Theoretical Framework: Factors Governing 13C Chemical Shifts

The chemical shift (δ) of a 13C nucleus is profoundly influenced by its local electronic environment. Understanding these factors is crucial for predicting and assigning the NMR spectrum[5][6][7].

-

Hybridization: The hybridization state of the carbon atom is a dominant factor. Carbons with more s-character in their hybrid orbitals are more deshielded and resonate at a higher chemical shift (downfield). The general trend is sp³ < sp < sp²[5]. For this compound, this means the sp² carbons of the pyridine ring and carbonyl groups will be significantly downfield from the sp³ carbons of the methyl and methylene groups.

-

Inductive and Resonance Effects:

-

Electronegativity: The electron-withdrawing nitrogen atom in the pyridine ring deshields the adjacent α-carbons (C2, C6) and, to a lesser extent, the γ-carbon (C4)[8]. Similarly, the bromine atom at the C5 position will deshield C5 due to its electronegativity[5][9]. The carbonyl oxygens strongly deshield their attached carbons.

-

Resonance: Electron delocalization within the aromatic pyridine ring significantly affects the shielding of the ring carbons[9].

-

-

Magnetic Anisotropy: The π-electron system of the pyridine ring generates its own local magnetic field when placed in the spectrometer's external field. This anisotropic effect leads to significant deshielding of the carbons within the ring system[5][9].

The Keto-Enol Tautomerism in Focus

This compound exists as an equilibrium between its keto and enol forms. The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond, forming a six-membered ring[4][10]. Because the interconversion between these tautomers is often slow on the NMR timescale, separate signals for both species can be observed[11].

Caption: Keto-enol equilibrium of this compound.

The ratio of these tautomers is highly dependent on the solvent. Non-polar solvents like CDCl₃ tend to favor the hydrogen-bonded enol form, while polar, protic solvents like DMSO-d₆ or D₂O can disrupt the internal hydrogen bond, favoring the keto form.

Predicted 13C NMR Chemical Shifts and Assignments

Table 1: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Keto Form (Predicted δ) | Enol Form (Predicted δ) | Rationale & Notes |

| Pyridine Ring | |||

| C2 | ~152 | ~150 | α to Nitrogen, deshielded. |

| C3 | ~138 | ~135 | Quaternary carbon attached to the carbonyl group. |

| C4 | ~148 | ~147 | γ to Nitrogen, deshielded. |

| C5 | ~122 | ~120 | Attached to Bromine. |

| C6 | ~155 | ~153 | α to Nitrogen, most deshielded ring carbon. |

| Side Chain | |||

| C=O (Ketone) | ~195 | - | Typical β-keto ester ketone carbonyl[13]. |

| C=O (Ester) | ~168 | ~170 | Ester carbonyl. |

| -CH₂- | ~45 | - | Methylene group in the keto form. |

| =CH- | - | ~90 | Olefinic carbon in the enol form, highly shielded. |

| =C(OH)- | - | ~175 | Olefinic carbon attached to -OH in the enol form. |

| -OCH₃ | ~53 | ~52 | Ester methyl group. |

Note: These are estimated values. Actual experimental values will vary based on solvent and other conditions.

Experimental Protocol for High-Quality 13C NMR Data Acquisition

This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum[2][15].

Methodology:

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube[4][16]. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds[17][18].

-

Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup (Typical 400 MHz Spectrometer):

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.

-

Insert the sample into the spectrometer magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This is critical to stabilize the magnetic field[19].

-

Shimming: Shim the magnetic field to maximize its homogeneity across the sample, which ensures sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Select a standard 13C observation experiment with proton broadband decoupling (e.g., zgpg30 on a Bruker instrument).

-

Receiver Gain (rga): Calibrate the receiver gain automatically to optimize signal detection without overloading the receiver.

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a significant number of scans is required[3]. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 2 seconds. Quaternary carbons have longer relaxation times and may require a longer delay (5-10 s) for accurate quantitative analysis, though this is less critical for simple identification.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width (sw): Set a spectral width of approximately 240-250 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured[20].

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening, e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm)[16].

-

Integrate the peaks if relative intensities are desired, though peak heights in proton-decoupled 13C NMR are not always directly proportional to the number of carbons due to NOE effects and differing relaxation times[13].

-

A Self-Validating Strategy for Spectral Assignment

Unambiguous assignment of each carbon signal, especially in the presence of tautomers, requires a systematic approach combining 1D and 2D NMR experiments.

Caption: Workflow for unambiguous 13C NMR spectral assignment.

-

1D 13C and DEPT: The initial 13C spectrum reveals the number of unique carbon environments. If more signals are present than carbons in the molecule, it confirms the presence of tautomers. A DEPT-135 experiment is then crucial to differentiate carbon types: CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent[6][21].

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment is the cornerstone of assignment, creating a 2D plot that correlates each carbon atom with the proton(s) directly attached to it[22]. This allows for the direct assignment of all protonated carbons by linking the known ¹H spectrum to the ¹³C spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To assign the quaternary (non-protonated) carbons, the HMBC experiment is essential. It reveals correlations between carbons and protons that are two or three bonds away[3][22]. For example, the ester carbonyl carbon (C=O) will show a correlation to the protons of the -OCH₃ group, confirming its assignment. The quaternary carbons of the pyridine ring can be assigned by their correlations to the remaining ring protons and the methylene protons of the side chain.

Conclusion

The 13C NMR spectrum of this compound presents a valuable case study in structural elucidation, highlighting the interplay of substituent effects, aromaticity, and keto-enol tautomerism. While direct experimental data may not be widely published, a robust assignment is achievable through a combination of predictive knowledge and a systematic experimental approach. By employing standard 1D techniques like DEPT-135 and powerful 2D correlation experiments such as HSQC and HMBC, researchers can confidently characterize the carbon framework of both the keto and enol tautomers, ensuring structural integrity and purity for applications in research and development.

References

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Dracinsky, J., & Stoyanov, E. S. (2022). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules, 27(21), 7434. Retrieved from [Link]

-

Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. (2022, June 22). Filo. Retrieved from [Link]

-

Are deuterated solvents necessary for 13C NMR? (2018, January 16). ResearchGate. Retrieved from [Link]

-

NMR chemical shift prediction of pyridines. (n.d.). Stenutz. Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

-

Folkendt, M. M., et al. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. Retrieved from [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

5.7: 13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR of "Perdeuterated" Solvents. (2010, October 28). University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

-

Computational protocols for calculating 13C NMR chemical shifts. (2022). ResearchGate. Retrieved from [Link]

-

Folkendt, M. M., Weiss-Lopez, B., Chauvel, J. P., & True, N. S. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. (2017). Journal of Chemical Theory and Computation. Retrieved from [Link]

-

13C NMR (carbon nuclear magnetic resonance). (n.d.). Retrieved from [Link]

-

5.3: Factors That Influence NMR Chemical Shift. (2022, October 3). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

Practical Guidelines for 13C-Based NMR Metabolomics. (2019). Springer Nature. Retrieved from [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

-

Keto-enol tautomerism and the formation of chelate. (n.d.). ResearchGate. Retrieved from [Link]

-

Balci, M. (2005). Factors Affecting Chemical Shift. In Basic 1H- and 13C-NMR Spectroscopy. Elsevier Science. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

-

13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

This compound, 95%. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

A guide to 13c nmr chemical shift values. (2015). Compound Interest. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. stenutz.eu [stenutz.eu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. bhu.ac.in [bhu.ac.in]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to Methyl 5-bromonicotinoylacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromonicotinoylacetate stands as a versatile, yet underexplored, building block in the landscape of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive bromopyridine moiety and a synthetically malleable β-keto ester functional group, presents a wealth of opportunities for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed, proposed synthesis protocol, an in-depth analysis of its expected spectroscopic characteristics, and a discussion of its potential applications in modern research and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 93-94°C.[1] While specific solubility data is not widely available, its structure suggests it is likely to be sparingly soluble in water and more soluble in common organic solvents such as chloroform and methanol, a characteristic shared by the related compound, Methyl 5-bromonicotinate.[2][3]

| Property | Value | Source |

| CAS Number | 205985-97-3 | [1] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.08 g/mol | [1] |

| Melting Point | 93-94 °C | [1] |

| Appearance | White to off-white solid (predicted) | |

| IUPAC Name | methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | [4] |

| Synonyms | 3-Pyridinepropanoic acid, 5-bromo-β-oxo-, methyl ester | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Claisen condensation reaction.[5][6][7][8][9] This method involves the reaction of an ester with an enolizable α-hydrogen with another ester in the presence of a strong base to form a β-keto ester. In this case, Methyl 5-bromonicotinate serves as the acylating agent, and an enolate generated from methyl acetate acts as the nucleophile.

Proposed Synthetic Protocol: Claisen Condensation

Reaction:

Caption: Proposed synthesis of this compound via Claisen condensation.

Materials:

-

Methyl 5-bromonicotinate

-

Methyl acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add methyl acetate (1.2 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the enolate.

-

Dissolve Methyl 5-bromonicotinate (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases and the pH is approximately 7.

-

Partition the mixture between ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of the electronic environment of each nucleus. The bromopyridine ring is electron-deficient, leading to downfield shifts for the aromatic protons and carbons. The β-keto ester moiety will exhibit characteristic signals for the methylene and methyl groups.

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.15 | d | 1H | H-2 (Pyridine) |

| ~8.80 | d | 1H | H-6 (Pyridine) |

| ~8.40 | t | 1H | H-4 (Pyridine) |

| ~4.10 | s | 2H | -CH₂- |

| ~3.80 | s | 3H | -OCH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | Ketone C=O |

| ~168 | Ester C=O |

| ~155 | C-2 (Pyridine) |

| ~149 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~128 | C-3 (Pyridine) |

| ~121 | C-5 (Pyridine, C-Br) |

| ~53 | -OCH₃ |

| ~46 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the two carbonyl groups.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | Ester C=O stretch |

| ~1720 | Strong | Ketone C=O stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |

| ~1300-1100 | Strong | C-O stretch |

| ~1050 | Medium | C-Br stretch |

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation is expected to be directed by the functional groups.

Predicted Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): m/z 257 and 259 in a ~1:1 ratio.

-

Major Fragmentation Pathways:

-

α-Cleavage: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 226/228.

-

α-Cleavage: Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 198/200.

-

McLafferty Rearrangement: Not a primary pathway due to the lack of a γ-hydrogen on a flexible chain.

-

Cleavage of the C-C bond between the carbonyls: This can lead to fragments corresponding to the 5-bromonicotinoyl cation (m/z 184/186) and the methyl acetate radical cation.

-

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two key functional moieties: the bromopyridine ring and the β-keto ester.

Reactivity of the Bromopyridine Moiety

The bromine atom on the electron-deficient pyridine ring is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions.[10] This allows for the facile introduction of a wide range of substituents at the 5-position of the pyridine ring, making it a valuable scaffold in drug discovery.

Caption: Key cross-coupling reactions of the bromopyridine moiety.

Reactivity of the β-Keto Ester Moiety

The β-keto ester functionality is a versatile synthon in organic synthesis.[3][11] The acidic α-protons can be readily removed by a base to form a nucleophilic enolate, which can participate in various alkylation and acylation reactions. Furthermore, the two carbonyl groups can be involved in condensation reactions to form heterocyclic systems.

-

Alkylation: The enolate can be alkylated at the α-position to introduce new carbon-carbon bonds.

-

Heterocycle Synthesis: Condensation with reagents like hydrazines, ureas, or amidines can lead to the formation of pyrazoles, pyrimidines, and other important heterocyclic scaffolds.

-

Reduction and Decarboxylation: The ketone can be selectively reduced, and the ester can be hydrolyzed and decarboxylated to yield various other functionalized molecules.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its dual reactivity allows for sequential and selective functionalization, providing access to a diverse range of molecular architectures. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and an exploration of its synthetic potential. As research in these fields continues to advance, the utility of such versatile intermediates will undoubtedly grow, making this compound a compound of significant interest for further investigation.

References

- Bowie, J. H., et al. "Mass Spectra of β-Keto Esters." Canadian Journal of Chemistry, vol. 50, no. 16, 1972, pp. 2707-2711.

- Chempanda.

- ChemicalBook.

- Matrix Scientific.

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis."

- BenchChem. "The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide."

- Middleton, W. J., and E. M. Petersen. "The Infrared Absorption Spectra of Cyclic β-Ketoesters." Journal of the American Chemical Society, vol. 74, no. 11, 1952, pp. 2874-2877.

- Patil, S. A., et al. "β‐Ketoesters: An Overview and It's Applications via Transesterification." ChemistrySelect, vol. 6, no. 40, 2021, pp. 10769-10787.

- Hauser, C. R., and G. A. Reynolds. "Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives." Journal of the American Chemical Society, vol. 70, no. 7, 1948, pp. 2402-2404.

- Hennessy, M. C., and T. P. O'Sullivan. "Recent advances in the transesterification of β-keto esters." RSC Advances, vol. 11, no. 38, 2021, pp. 23563-23575.

- Perez-Perez, M., et al. "Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity." Molecules, vol. 28, no. 19, 2023, p. 6801.

- Bowie, J. H., et al. "Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters." Journal of the American Chemical Society, vol. 88, no. 18, 1966, pp. 4285-4291.

- LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts.

- J&K Scientific LLC.

- Erharuyi, O., et al. "Synthesis and antinociceptive activity of methyl nicotinate." Journal of Pharmacy and Bioresources, vol. 12, no. 1, 2015, pp. 54-59.

- Organic Chemistry Portal. "Synthesis of β-keto carboxylic acids, esters and amides."

- Master Organic Chemistry.

- OpenStax. "23.

- University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 13C NMR Chemical Shifts.

- CP Lab Safety.

- Wikipedia.

- Google Patents. "CN114437031A - Synthetic method of 6-methyl nicotine."

- ChemicalBook.

- Patsnap. "Synthesis method of 6-methyl nicotine - Eureka."

- NP-MRD. "13 C NMR Spectrum (1D, 201 MHz, H 2 O, predicted) (NP0224543)."

- MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones."

- ResearchGate. "Figure S6. 13 C-NMR spectrum of methyl... | Download Scientific Diagram."

- ChemicalBook. "3-Picoline-N-oxide(1003-73-2) 1H NMR spectrum."

- Organic Chemistry Portal.

- Organic Chemistry | OpenStax. "23.

Sources

- 1. chempanda.com [chempanda.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate characterization

An In-depth Technical Guide for the Characterization of Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate

Foreword: The Strategic Importance of Characterization

In the landscape of modern drug discovery and development, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of scientific integrity and programmatic success. Intermediates like Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate—a versatile β-keto ester scaffold—are the foundational building blocks for a multitude of complex active pharmaceutical ingredients (APIs).[][2] Their purity, stability, and structural integrity directly dictate the quality, safety, and efficacy of the final drug product.[3][4] An incomplete or flawed characterization can introduce downstream impurities, compromise reaction yields, and, in the worst case, invalidate entire preclinical and clinical studies.

This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate. Moving beyond a simple recitation of data, we will explore the causal logic behind methodological choices, interpret the resulting data in a holistic context, and establish a self-validating system of analysis. This document is intended for researchers, medicinal chemists, and process development scientists who require a definitive understanding of this critical pharmaceutical intermediate.

Synthesis and Structural Context: A Foundation in Reactivity

To properly characterize a molecule, one must first understand its origin and inherent chemical nature. Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate is typically synthesized via a Crossed Claisen Condensation .[5][6] This base-catalyzed carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.[7][8]

The logical synthetic approach involves the reaction between a non-enolizable aromatic ester, Methyl 5-bromonicotinate , and an enolizable ester, methyl acetate . The use of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical.[5][6] The base selectively deprotonates the α-hydrogen of methyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 5-bromonicotinate. The subsequent elimination of a methoxide ion drives the reaction to form the target β-keto ester.[9]

The presence of the 1,3-dicarbonyl system is the molecule's defining feature, imparting unique reactivity. The α-hydrogens, situated between the two carbonyl groups, are significantly acidic, leading to a dynamic equilibrium between the keto and enol tautomeric forms.[10][11] This tautomerism is not an esoteric concept; it profoundly influences the molecule's spectroscopic signature and chromatographic behavior, making its understanding essential for accurate characterization.

Diagram 1: Keto-Enol Tautomerism of the target molecule.

Spectroscopic Elucidation: The Molecular Fingerprint

Spectroscopy is the primary tool for confirming the molecular structure. A multi-technique approach (NMR, IR, MS) provides orthogonal data points that, when combined, create an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of a molecule.[12] For this compound, both ¹H and ¹³C NMR are indispensable, and the spectra will reflect the presence of both keto and enol tautomers in solution.[11]

Expertise in Action: Why Solvent Choice Matters The choice of deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) is a critical experimental parameter. Chloroform (CDCl₃) is a non-polar aprotic solvent that tends to favor the intramolecularly hydrogen-bonded enol form. In contrast, a polar protic solvent like DMSO-d₆ can disrupt this internal hydrogen bond, potentially shifting the equilibrium towards the keto form. This choice directly impacts the observed ratios of tautomeric signals.

¹H NMR Spectroscopy: The proton spectrum provides key information about the electronic environment and connectivity.[13] The pyridine ring protons are particularly diagnostic.

-

Pyridine Ring Protons: Due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent, the pyridine protons resonate in the downfield aromatic region (δ 8.5-9.5 ppm).[12] We expect three distinct signals for the protons at the C2, C4, and C6 positions, likely appearing as narrow multiplets or singlets due to small meta and para coupling constants.

-

Tautomeric Protons: The keto-enol equilibrium will be directly visible.

-

Keto Form: A sharp singlet around δ 4.0-4.3 ppm for the α-methylene protons (-CH₂-).

-

Enol Form: A singlet around δ 5.8-6.2 ppm for the vinylic proton (=CH-) and a very broad singlet far downfield (δ 12-13 ppm) for the enolic hydroxyl proton (-OH), which is involved in strong intramolecular hydrogen bonding.[11]

-

-

Methyl Ester Protons: A sharp singlet around δ 3.7-3.8 ppm for the methoxy group (-OCH₃) of both tautomers.

¹³C NMR Spectroscopy: This technique maps the carbon skeleton of the molecule.

-

Carbonyl Carbons: Three distinct carbonyl signals are expected: the ester carbonyl (~167-170 ppm), the keto carbonyl (~190-195 ppm), and the enol-form conjugated carbonyl (~175-180 ppm).

-

Pyridine Ring Carbons: Signals for the five pyridine carbons will appear in the aromatic region (δ 120-155 ppm), with the carbon bearing the bromine (C5) appearing more upfield due to the heavy atom effect.

-

Aliphatic Carbons: Signals for the keto-form methylene carbon (~45-50 ppm), the enol-form vinylic carbon (~90-95 ppm), and the methoxy carbon (~52 ppm) will be present.

| ¹H NMR Data Summary (Predicted, in CDCl₃) | |

| Assignment | Chemical Shift (δ, ppm) |

| Pyridine H-2 | 9.2 - 9.4 |

| Pyridine H-6 | 9.0 - 9.2 |

| Pyridine H-4 | 8.5 - 8.7 |

| Enol -OH | 12.0 - 13.0 (broad) |

| Enol =CH- | 5.9 - 6.1 |

| Keto -CH₂- | 4.1 - 4.3 |

| Methoxy -OCH₃ | 3.7 - 3.8 |

| ¹³C NMR Data Summary (Predicted, in CDCl₃) | |

| Assignment | Chemical Shift (δ, ppm) |

| Keto C=O | 190 - 195 |

| Enol C=O (Ketone) | 178 - 182 |

| Ester C=O | 167 - 170 |

| Pyridine C2, C6 | 150 - 155 |

| Pyridine C4 | 140 - 145 |

| Pyridine C3 | 135 - 140 |

| Pyridine C5 (C-Br) | 120 - 125 |

| Enol =CH- | 90 - 95 |

| Methoxy -OCH₃ | 51 - 53 |

| Keto -CH₂- | 45 - 50 |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

-

Dissolution: Cap the tube and gently invert or vortex to ensure complete dissolution.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, achieving narrow, symmetrical linewidths on a preliminary ¹H spectrum.[14]

-

Data Acquisition: Acquire a standard ¹H spectrum (typically 16-32 scans). Following this, acquire a proton-decoupled ¹³C spectrum, which will require a greater number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[12] For unambiguous assignment, 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are highly recommended.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] For a β-keto ester, the IR spectrum provides a clear, diagnostic snapshot of the keto-enol tautomerism.

-

Keto Form Absorptions:

-

Enol Form Absorptions:

-

Enolic O-H Stretch: A very broad and strong absorption from ~3200 cm⁻¹ down to 2500 cm⁻¹ , characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group.[11]

-

Conjugated Ester C=O Stretch: The ester carbonyl, now conjugated with a C=C double bond and hydrogen-bonded, shifts to a lower frequency, appearing around 1650-1660 cm⁻¹ .[17]

-

C=C Stretch: A medium-to-strong band around 1610-1620 cm⁻¹ from the vinylic double bond.[17]

-

-

C-O Stretches: Strong, characteristic bands between 1300 cm⁻¹ and 1000 cm⁻¹ corresponding to the C-O single bond stretches of the ester group.[18]

| IR Data Summary (Predicted) | |

| Vibrational Mode | Frequency (cm⁻¹) |

| Enol O-H Stretch (H-bonded) | 3200-2500 (Broad) |

| C-H Stretch (Aromatic/Aliphatic) | 3100-2950 |

| Keto Ester C=O Stretch | ~1745 |

| Keto Ketone C=O Stretch | ~1720 |

| Enol Conjugated C=O Stretch | ~1655 |

| Enol C=C Stretch | ~1615 |

| C-O Stretches | 1300-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure.[19]

-

Molecular Ion (M⁺): The molecular formula is C₉H₈BrNO₃, with a monoisotopic mass of approximately 256.97 g/mol . A key diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[20]

-

Fragmentation Pathway: Electron Impact (EI) or Electrospray Ionization (ESI) will induce fragmentation. The fragmentation pattern provides a roadmap of the molecule's structure.

-

Loss of Methoxy Radical (M-31): Cleavage of the O-CH₃ bond results in a prominent peak at [M-31]⁺.

-

Loss of Carbomethoxy Group (M-59): Loss of the entire ·COOCH₃ group will yield the 5-bromonicotinoyl cation.

-

McLafferty Rearrangement: While less common for aromatic keto esters, a potential fragmentation could involve this rearrangement.

-

Pyridine Ring Fragmentation: Further fragmentation can involve cleavage of the pyridine ring itself, a characteristic pathway for pyridyl compounds.[21][22]

-

Diagram 2: A plausible mass spectrometry fragmentation pathway.

Purity and Stability Assessment

Confirming the identity of a compound is only half the battle. For pharmaceutical applications, assessing its purity and thermal stability is equally critical.[][23]

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates.[24] However, β-keto esters present a unique challenge.

Trustworthiness through Method Validation: The keto-enol tautomerism can lead to significant peak broadening or splitting in standard reverse-phase (RP-HPLC) conditions, as the two forms may separate or interconvert on the column. A robust and trustworthy method must address this issue directly.

-

Methodological Solution 1: pH Adjustment: Running the mobile phase under acidic conditions (e.g., adding 0.1% formic acid or trifluoroacetic acid) can accelerate the keto-enol interconversion rate, causing the two forms to elute as a single, sharp peak.

-

Methodological Solution 2: Temperature Control: Increasing the column temperature (e.g., to 40-50 °C) also speeds up the interconversion, leading to better peak shape.

-

Methodological Solution 3: Mixed-Mode Chromatography: Specialized columns that offer multiple modes of interaction (e.g., reverse-phase and ion-exchange) can provide superior resolution and peak shape for challenging compounds like β-keto esters.

Experimental Protocol: HPLC Purity Method Development

-

Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Begin with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 265 nm, determined by a UV scan).

-

Column Temperature: 40 °C.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at ~1 mg/mL and dilute to ~0.1 mg/mL with the mobile phase.

-

Optimization: If peak shape is poor, adjust the gradient, temperature, or consider a different column chemistry as described above. The goal is a sharp, symmetrical peak for the main component, well-resolved from any impurities.

Physical and Thermal Properties

Physical constants provide a simple yet effective measure of identity and purity.

-

Melting Point (MP): As a crystalline solid, the compound should exhibit a sharp melting point. A broad melting range is often indicative of impurities. The reported melting point for similar compounds like Methyl 5-bromopyridine-3-carboxylate is in the range of 96-100 °C, suggesting our target compound will also be a solid at room temperature.[25]

-

Thermal Analysis (DSC/TGA):

-

Differential Scanning Calorimetry (DSC) measures heat flow as a function of temperature. It will show a sharp endothermic peak corresponding to the melting point of the compound.[26][27]

-

Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature. A TGA scan will reveal the decomposition temperature, providing crucial information about the compound's thermal stability.[26][28] For a pure, non-hydrated compound, the TGA curve should be flat until the onset of decomposition.[29]

-

Reactivity and Applications in Drug Development

The characterization data is not an academic exercise; it provides a roadmap for the compound's synthetic utility. The dual electrophilic (carbonyls) and nucleophilic (α-carbon) nature of this β-keto ester makes it an exceptionally valuable intermediate.[30] It is a precursor for synthesizing more complex heterocyclic systems, such as pyrazolones or other ring systems, through reactions at its versatile dicarbonyl moiety.[31][32] Its role as a building block in the development of antibacterial agents and other therapeutics has been explored, underscoring the importance of its thorough characterization.[31][33] The well-defined reactivity, confirmed by the characterization detailed herein, allows medicinal chemists to reliably incorporate this scaffold into complex drug candidates.[34]

Conclusion

The comprehensive characterization of Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate requires a multi-faceted, logical approach that integrates synthesis, spectroscopy, chromatography, and thermal analysis. By understanding the underlying chemical principles, such as keto-enol tautomerism, and deliberately choosing experimental conditions to account for them, a self-validating and unambiguous data package can be generated. This rigorous approach ensures the quality and reliability of this critical intermediate, thereby upholding the principles of scientific integrity and accelerating the path of drug discovery and development.

References

- JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism.

- BYJU'S. Claisen Condensation Mechanism.

- Allen Overseas. Claisen Condensation – Mechanism, Variations & FAQs.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Organic Chemistry Portal. Claisen Condensation.

- Wikipedia. Claisen condensation.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.

- Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds.

- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society.

- Chromatography Forum. (2010). beta keto esters by HPLC.

- Fiveable. Principles of thermal analysis | Analytical Chemistry Class Notes.

- Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.

- National Center for Biotechnology Information. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

- BOC Sciences. Pharmaceutical Intermediates in Drug Synthesis.

- BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?.

- ResearchGate. (2025). Mastering β-keto esters.

- Eurofins Scientific. (2024). Characterization for Pharmaceutical Products.

- Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?.

- ResearchGate. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

- National Center for Biotechnology Information. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.

- Eurofins. Characterization for Pharmaceutical Products.

- BenchChem. (2025). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides.

- ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC)....

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- National Center for Biotechnology Information. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.

- ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

- Chem-Impex. Methyl 3-(3-bromophenyl)-3-oxopropanoate.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Sigma-Aldrich. Methyl 5-bromopyridine-3-carboxylate 97.

- Apollo Scientific. 205985-97-3 Cas No. | Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate.

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 9. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. 205985-97-3 Cas No. | Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | Apollo [store.apolloscientific.co.uk]

- 26. mt.com [mt.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. fiveable.me [fiveable.me]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Substituted Nicotinoylacetates

Introduction

Substituted nicotinoylacetates are a class of β-keto esters that have emerged as exceptionally versatile building blocks in modern organic synthesis. Their unique molecular architecture, featuring a pyridine ring, a reactive 1,3-dicarbonyl moiety, and sites for substitution, makes them highly valuable precursors for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis and research applications of substituted nicotinoylacetates, with a focus on their utility in medicinal chemistry, materials science, and catalysis. For researchers, scientists, and drug development professionals, this guide offers both foundational knowledge and practical insights into harnessing the synthetic potential of these remarkable compounds.

I. Synthesis of Substituted Nicotinoylacetates

The primary and most fundamental method for the synthesis of substituted nicotinoylacetates is the Claisen condensation . This reaction involves the condensation of an ester with an enolizable α-hydrogen (in this case, a substituted ethyl acetate) with a non-enolizable ester (a substituted ethyl nicotinate) in the presence of a strong base.[1][2][3][4]

The general scheme for this synthesis is as follows:

Caption: General workflow for the Claisen condensation synthesis of substituted nicotinoylacetates.

Detailed Experimental Protocol: Synthesis of Ethyl Nicotinoylacetate

This protocol describes the synthesis of the parent compound, ethyl nicotinoylacetate, via a Claisen condensation of ethyl nicotinate and ethyl acetate using sodium ethoxide as the base.

Materials:

-

Ethyl nicotinate

-

Ethyl acetate (anhydrous)

-

Sodium metal

-

Absolute ethanol

-

Toluene (anhydrous)

-

50% Acetic acid

-

Calcium chloride (anhydrous)

-

Hexane

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal portion-wise to the ethanol with stirring. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide in ethanol.

-

Condensation: To the freshly prepared sodium ethoxide solution, add anhydrous toluene. Heat the mixture to reflux. Add a mixture of ethyl nicotinate and anhydrous ethyl acetate dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours to ensure the completion of the condensation. The reaction mixture will likely become a thick, orange-colored slurry.

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully add 50% acetic acid to neutralize the mixture and dissolve the solid precipitate. An organic layer will separate.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous calcium chloride.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude ethyl nicotinoylacetate can be purified by vacuum distillation.[5]

II. Applications in Heterocyclic Synthesis

Substituted nicotinoylacetates are invaluable precursors for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry. Their 1,3-dicarbonyl functionality allows them to participate in a variety of cyclocondensation reactions.

A. Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that constructs dihydropyridine rings, which can be subsequently oxidized to pyridines.[1][6][7][8] Substituted nicotinoylacetates can serve as the β-keto ester component in this reaction, leading to the formation of highly functionalized bipyridine derivatives.

Caption: Hantzsch synthesis of substituted bipyridines using a nicotinoylacetate.

B. Biginelli Reaction for Pyrimidine Derivatives

The Biginelli reaction is another powerful one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[2][9][10][11][12][13] While traditionally employing ethyl acetoacetate, substituted nicotinoylacetates can be used to introduce a substituted pyridyl moiety into the final pyrimidine structure, opening avenues to novel therapeutic agents.[9][10][14]

Detailed Experimental Protocol: Biginelli Reaction with Ethyl Nicotinoylacetate

Materials:

-

Ethyl nicotinoylacetate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea or thiourea

-

Ethanol

-

Catalytic amount of a Lewis or Brønsted acid (e.g., HCl, NiCl₂)[11]

Procedure:

-

In a round-bottom flask, combine ethyl nicotinoylacetate (1 equivalent), the aromatic aldehyde (1 equivalent), and urea or thiourea (1.2 equivalents) in ethanol.

-

Add a catalytic amount of the chosen acid catalyst.

-

Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified dihydropyrimidinone.

C. Synthesis of Pyridopyrimidines

Substituted nicotinoylacetates can be converted to nicotinonitriles, which are key intermediates in the synthesis of pyridopyrimidines.[6][13][15][16][17] These fused heterocyclic systems are prevalent in many biologically active compounds.

D. Gewald and Thorpe-Ziegler Reactions

The reactivity of the active methylene group in nicotinoylacetates also allows for their participation in other important cyclization reactions. The Gewald reaction can be employed for the synthesis of substituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry.[8][18][19][20][21] The Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles, can be adapted for the synthesis of cyclic ketones from precursors derived from nicotinoylacetates.[7][22][23][24][25]

III. Applications in Materials Science: Functional Dyes

The pyridine nucleus within the nicotinoylacetate structure can act as either an electron-withdrawing or electron-donating group, depending on the other substituents. This electronic versatility makes them attractive precursors for the synthesis of functional dyes, such as azo dyes.

Synthesis of Azo Dyes

Azo dyes are characterized by the -N=N- functional group and are widely used as colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.[26][27][28] Nicotinoylacetate derivatives with an amino group on the pyridine ring can be diazotized and coupled with various aromatic compounds to produce novel azo dyes with potentially interesting photophysical properties.[29][30][31][32]

Caption: General pathway for the synthesis of azo dyes from amino-substituted nicotinoylacetates.

IV. Applications in Catalysis: Metal Complexes

The β-keto ester functionality of nicotinoylacetates is an excellent chelating group for a wide variety of transition metals. The resulting metal complexes have significant potential as catalysts in organic synthesis.[33][34][35][36] The pyridine nitrogen can also participate in coordination, leading to multidentate ligand systems.